molecular formula C15H16BrNO3 B12890222 Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate

Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate

Cat. No.: B12890222
M. Wt: 338.20 g/mol
InChI Key: DDSHOJZTUVGARJ-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom This particular compound is characterized by the presence of a bromine atom at the 5-position, a methoxybenzyl group at the 1-position, and an ethyl ester group at the 2-position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the bromination of a pyrrole derivative to introduce the bromine atom at the 5-position. This is followed by the introduction of the methoxybenzyl group through a nucleophilic substitution reaction. Finally, the ethyl ester group is introduced via esterification.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate catalysts and solvents. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrrole derivatives.

Scientific Research Applications

Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-bromo-1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate
  • Ethyl 5-bromo-1-(4-fluorobenzyl)-1H-pyrrole-2-carboxylate
  • Ethyl 5-bromo-1-(4-nitrobenzyl)-1H-pyrrole-2-carboxylate

Uniqueness

Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the methoxy group on the benzyl moiety. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Biological Activity

Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article will explore its chemical properties, synthesis, and biological activity, including antibacterial and anticancer effects, supported by relevant research findings.

  • Chemical Formula : C15_{15}H16_{16}BrN O3_3
  • CAS Number : 476618-50-5
  • Molecular Weight : 318.20 g/mol
  • Structure : The compound features a pyrrole ring substituted with a bromine atom and a methoxybenzyl group, which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves the bromination of pyrrole derivatives followed by the introduction of the methoxybenzyl group. Specific synthetic routes can vary; however, detailed methodologies are often documented in specialized chemical literature.

Antibacterial Activity

Recent studies have shown that pyrrole derivatives exhibit promising antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Pyrrole compounds have demonstrated MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
  • Mechanism of Action : The antibacterial action is believed to stem from the ability of these compounds to interfere with bacterial cell wall synthesis and inhibit biofilm formation .

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • Cell Line Studies : Compounds structurally related to this pyrrole derivative have shown significant antiproliferative activities against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells .
  • Cytotoxicity : The compound's cytotoxic effects were evaluated using assays that measure cell viability, with some derivatives exhibiting preferential suppression of rapidly dividing cancer cells compared to normal fibroblasts .

Case Studies

Several case studies highlight the biological efficacy of pyrrole derivatives:

  • Study on Antibacterial Efficacy :
    • Researchers evaluated a series of pyrrole derivatives for their antibacterial properties against MRSA. The study reported that certain derivatives had MIC values comparable to established antibiotics, indicating their potential as new therapeutic agents .
  • Anticancer Evaluation :
    • A study focused on the growth inhibition of A549 cells by pyrrole-based compounds showed a significant reduction in cell viability at low concentrations. This suggests that modifications to the pyrrole structure can enhance anticancer activity .

Data Table

Biological ActivityCompoundMIC (μg/mL)Cell LineEffect
AntibacterialThis compound3.12 - 12.5Staphylococcus aureusEffective against MRSA
AnticancerRelated Pyrrole DerivativesVariesA549 (Lung Cancer)Significant growth inhibition

Properties

Molecular Formula

C15H16BrNO3

Molecular Weight

338.20 g/mol

IUPAC Name

ethyl 5-bromo-1-[(4-methoxyphenyl)methyl]pyrrole-2-carboxylate

InChI

InChI=1S/C15H16BrNO3/c1-3-20-15(18)13-8-9-14(16)17(13)10-11-4-6-12(19-2)7-5-11/h4-9H,3,10H2,1-2H3

InChI Key

DDSHOJZTUVGARJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(N1CC2=CC=C(C=C2)OC)Br

Origin of Product

United States

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